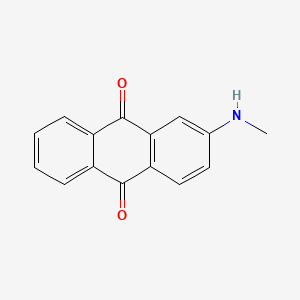

2-(Methylamino)anthracene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

20327-68-8 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C15H11NO2/c1-16-9-6-7-12-13(8-9)15(18)11-5-3-2-4-10(11)14(12)17/h2-8,16H,1H3 |

InChI Key |

GDVSGAURQOZZGU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methylamino Anthracene 9,10 Dione and Its Derivatives

Established Synthetic Routes for Anthracene-9,10-diones

The core structure of 2-(methylamino)anthracene-9,10-dione is the anthracene-9,10-dione, or anthraquinone (B42736), skeleton. Several industrial and laboratory-scale methods have been developed for the synthesis of this fundamental unit.

One of the most common industrial methods is the oxidation of anthracene (B1667546), often using chromium(VI) as the oxidant. wikipedia.org Another prevalent method is the Friedel–Crafts reaction between benzene (B151609) and phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction proceeds through an o-benzoylbenzoic acid intermediate and is particularly useful for producing substituted anthraquinones. wikipedia.orgnumberanalytics.com The Diels-Alder reaction of naphthoquinone and butadiene, followed by oxidative dehydrogenation, also serves as a viable synthetic route. wikipedia.org Furthermore, an acid-catalyzed dimerization of styrene (B11656) can yield a 1,3-diphenylbutene, which can then be transformed into the anthraquinone structure. wikipedia.org

Nucleophilic substitution reactions are a cornerstone in the functionalization of the anthraquinone core. numberanalytics.com These reactions allow for the introduction of a wide variety of substituents, thereby tuning the electronic and biological properties of the molecule. The anthraquinone structure can undergo nucleophilic substitution where a leaving group is replaced by a nucleophile. numberanalytics.comnih.govnih.gov This approach is fundamental to the synthesis of many aminoanthraquinone derivatives. nih.govnih.gov For instance, chloroanthraquinones can react with various nucleophiles, including amines, to yield substituted products. bac-lac.gc.ca

The introduction of amino groups, a process known as amination, is a critical step in the synthesis of compounds like this compound. researchgate.net Various methods exist for the amination of the anthraquinone nucleus. Industrially, 1-aminoanthraquinones are often synthesized from anthraquinone-1-sulfonic acid or 1-nitroanthraquinone (B1630840). mdpi.com The reaction of leuco 1,4-dihydroxyanthraquinone with primary alkylamines can be controlled to replace one hydroxyl group, and subsequent reaction with a different amine, such as methylamine, can lead to asymmetrically substituted diaminoanthraquinones. google.com The amination of anthraquinone-2-carboxylic acid has also been reported to yield 2-aminoanthraquinone (B85984), albeit in low yields. researchgate.net

A continuous-flow method for the ammonolysis of 1-nitroanthraquinone at high temperatures has been developed for the safe and efficient synthesis of 1-aminoanthraquinone (B167232). mdpi.com Furthermore, chloroanthraquinones have been shown to react with hexamethylphosphoramide (B148902) (HMPA) to produce mixtures of dimethylamino- and methylamino- derivatives. bac-lac.gc.ca

Halogenation of the anthraquinone skeleton provides a versatile entry point for further functionalization. While the electron-withdrawing nature of the carbonyl groups makes the anthraquinone nucleus notoriously difficult to halogenate via electrophilic substitution, methods have been developed to achieve this transformation. liberty.edu Once halogenated, these derivatives become excellent precursors for nucleophilic substitution reactions. For example, 1,5-dichloroanthraquinone (B31372) can be reacted with sodium azide (B81097) to produce 1-amino-5-chloroanthraquinone. bac-lac.gc.ca The resulting halogenated anthraquinones can then be subjected to amination reactions to introduce the desired amino functionalities. The position of the halogen on the anthraquinone ring dictates the regioselectivity of the subsequent nucleophilic substitution.

Specific Synthesis Strategies for this compound

While a specific, detailed synthetic protocol for this compound is not extensively documented in the provided literature, its synthesis can be inferred from the general methodologies applied to analogous compounds. The most probable route would involve the introduction of a methylamino group onto the C-2 position of the anthraquinone core.

The synthesis of this compound would likely start from a precursor that is activated for nucleophilic substitution at the 2-position. A common precursor for such a reaction would be 2-chloroanthracene-9,10-dione or another 2-haloanthraquinone. The reaction would then involve the nucleophilic displacement of the halide by methylamine.

Alternatively, a precursor such as 2-aminoanthraquinone could potentially be methylated, though direct N-alkylation of aminoanthraquinones can sometimes lead to mixtures of products. Another plausible route could involve the reaction of a leuco-anthraquinone derivative with methylamine. google.com

The table below summarizes potential precursor compounds for the synthesis of this compound.

| Precursor Compound | Potential Reaction Type |

| 2-Chloroanthracene-9,10-dione | Nucleophilic Aromatic Substitution |

| 2-Bromoanthracene-9,10-dione | Nucleophilic Aromatic Substitution |

| Anthraquinone-2-sulfonic acid | Nucleophilic Substitution |

| 2-Aminoanthracene-9,10-dione | N-Methylation |

Catalysis plays a significant role in modern synthetic organic chemistry, and the synthesis of aminoanthraquinones is no exception. Copper-catalyzed amination reactions of aryl halides are a well-established method for forming carbon-nitrogen bonds. mdpi.com Such a catalytic system could potentially be employed for the reaction of a 2-haloanthraquinone with methylamine.

In a study on the synthesis of cytotoxic aminoanthraquinone derivatives, diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) was used as a catalyst for the amination of anthraquinone precursors with butylamine. researchgate.netnih.govnih.gov This catalytic approach could likely be adapted for the introduction of a methylamino group.

Ring closure reactions are fundamental to the synthesis of the anthraquinone core itself. As previously mentioned, the Friedel-Crafts acylation, which is a catalytic reaction, is a key method for constructing the tricyclic system. numberanalytics.com

The following table outlines some catalytic approaches that could be relevant to the synthesis of this compound.

| Catalytic Approach | Relevant Reaction Step | Catalyst Example |

| Copper-Catalyzed Amination | Introduction of the methylamino group | Copper(I) salts |

| Diacetoxyiodobenzene-Catalyzed Amination | Introduction of the methylamino group | PhI(OAc)₂ |

| Friedel-Crafts Acylation | Formation of the anthraquinone core | AlCl₃ |

Derivatization Strategies for Enhancing Functionality

The core structure of this compound serves as a versatile scaffold for the development of a wide range of derivatives with tailored properties. Strategic modifications to the anthraquinone framework are employed to enhance functionalities for applications in materials science and medicinal chemistry. Derivatization often focuses on introducing various substituents to modulate the electronic, photophysical, and biological characteristics of the parent molecule. nih.govresearchgate.net

The synthesis of substituted aminoanthracene-9,10-diones is a cornerstone of anthraquinone chemistry, providing access to a vast library of compounds with diverse applications, including dyes and biologically active agents. researchgate.netbiointerfaceresearch.com A primary strategy for creating these derivatives is through C-N coupling reactions, where an amine is introduced onto the anthraquinone core. researchgate.net The Ullmann coupling reaction, in particular, is a widely utilized method for this transformation, typically involving the reaction of a halogenated anthraquinone with an appropriate amine in the presence of a copper catalyst. acs.orgnih.gov

Modern advancements have refined these traditional methods. For instance, the use of microwave irradiation has been shown to significantly improve the efficiency of copper-catalyzed Ullmann couplings, leading to shorter reaction times (2-30 minutes) and excellent yields under milder conditions, such as in a phosphate (B84403) buffer. acs.orgnih.gov Other synthetic routes include nucleophilic substitution reactions on activated anthraquinone precursors. nih.gov These methodologies allow for the introduction of a wide variety of alkyl and aryl amino groups, leading to compounds with potentially enhanced biological activities. biointerfaceresearch.comnih.gov

Halogen atoms serve as important functional groups on the anthracene-9,10-dione skeleton, often acting as versatile handles for further synthetic transformations, such as cross-coupling reactions. nih.govwikipedia.org The synthesis of halogenated aminoanthracene-9,10-diones can be achieved through various routes. A common approach involves starting with a pre-halogenated anthraquinone precursor. For example, 1-amino-4-bromoanthraquinone derivatives are frequently used as starting materials for subsequent amination or coupling reactions at the bromine-substituted position. researchgate.net

Direct halogenation of an aminoanthraquinone is another viable method. For instance, bromination of 2-hydroxyanthraquinone (B1200814) (derived from 2-aminoanthraquinone) can yield a mixture of bromoanthraquinones. nih.gov These halogenated intermediates are crucial for building more complex molecular architectures. The presence of a halogen, such as bromine or chlorine, on the anthraquinone ring activates the molecule for nucleophilic substitution or serves as a reactive site for metal-catalyzed coupling reactions, thereby enabling the synthesis of a broad spectrum of derivatives. wikipedia.orgresearchgate.net

Table 1: Examples of Halogenated Anthracene-9,10-dione Derivatives Synthesis

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| 1-Amino-4-bromoanthraquinone derivatives | Various alkyl-, aryl-, and aralkylamines, Copper catalyst | Substituted 1-amino-4-(ar)alkylaminoanthraquinone derivatives researchgate.net |

| 2-Hydroxyanthraquinone | Bromination reagents | Mixture of bromoanthraquinones nih.gov |

The introduction of sulfur-containing functional groups into the anthracene-9,10-dione framework is a key strategy for developing new derivatives. swan.ac.uk One effective method involves the reaction of amino-9,10-anthracenediones with reagents that can introduce a dithiocarbamate (B8719985) group. researchgate.net This can be accomplished by converting an amino group into a diazonium salt, which is then reacted with a sulfur-containing nucleophile like sodium diethyldithiocarbamate. researchgate.net This process leads to the formation of 9,10-anthracenedione diethyldithiocarbamates. researchgate.net

Another approach involves the reaction of halogenated anthraquinones with thiolates. swan.ac.uk This nucleophilic substitution reaction allows for the synthesis of derivatives such as 1,4-bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones. swan.ac.uk The incorporation of sulfur is pursued to modify the electronic properties and biological activity of the parent anthraquinone molecule. swan.ac.uk

Table 2: Synthesis of Sulfur-Containing Anthracene-9,10-dione Derivatives

| Precursor Compound | Reagents | Resulting Derivative Class |

|---|---|---|

| Amino-9,10-anthracenediones | 1. NaNO₂, H₂SO₄2. Sodium diethyldithiocarbamate | 9,10-Anthracenedione Diethyldithiocarbamates researchgate.net |

Anthracene and its derivatives are well-known for their unique photophysical and photochemical properties, stemming from their extended aromatic π-system. nih.govbeilstein-journals.org These characteristics make them prime candidates for the development of photoactive materials used in applications like organic light-emitting diodes (OLEDs) and photoinitiators. nih.govbiointerfaceresearch.com The modification of the this compound structure by introducing various substituents can significantly alter its fluorescence and photo-reactivity. mdpi.com

The synthesis of photoactive derivatives often involves introducing electron-donating or electron-withdrawing groups to tune the energy of the frontier molecular orbitals (HOMO and LUMO). mdpi.com For example, 1-amino-, 1-(methylamino)-, and 1-(benzamido)-9,10-anthracenediones have demonstrated utility as cationic photoinitiators for polymerization reactions when exposed to LED light. biointerfaceresearch.com The strategic placement of substituents on the anthracene core is crucial for optimizing properties such as fluorescence quantum yield and solubility, which are important for applications in bioimaging and materials science. mdpi.com

Understanding the reaction mechanisms involved in the formation of anthracene-9,10-dione derivatives is critical for optimizing synthetic protocols and designing novel molecular structures. The pathways for substitution and coupling on the anthraquinone ring are governed by the nature of the reactants, catalysts, and reaction conditions.

The Ullmann condensation, or Ullmann-type reaction, is a fundamental copper-promoted cross-coupling method for forming carbon-nitrogen bonds, which is essential for synthesizing aminoanthraquinone derivatives. researchgate.netwikipedia.org The reaction typically involves the coupling of an aryl halide, such as a bromoanthraquinone, with an amine. acs.org The mechanism of this transformation has been studied extensively, and while it can vary, it is generally accepted to involve copper in a catalytic cycle. acs.orgorganic-chemistry.org

Traditionally, the reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. acs.orgwikipedia.org The catalytic cycle is believed to proceed through a copper(I) species. acs.orgorganic-chemistry.org In one proposed pathway for amination, a copper(I) amide is formed in situ, which then reacts with the aryl halide in a metathesis-like step to yield the aminated product and a copper(I) halide. wikipedia.org Another proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex, forming a transient Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. organic-chemistry.org Modern protocols, such as those using microwave assistance, facilitate the reaction under much milder conditions, making the synthesis of anilinoanthraquinone and related derivatives more efficient and versatile. acs.orgnih.gov

Reaction Mechanisms and Pathways in Derivative Formation

Cyclization and Ring Fusion Reactions

The anthracene-9,10-dione scaffold, including its 2-(methylamino) substituted derivatives, serves as a versatile platform for the construction of complex, polycyclic heterocyclic systems through cyclization and ring fusion reactions. These transformations are critical for synthesizing novel compounds with unique chemical properties and potential biological activities. Researchers have explored various strategies to build new rings onto the core anthraquinone structure.

One significant approach involves cascade reactions of peri-substituted ethynyl-9,10-anthraquinones with multifunctional reagents like amidines. nih.gov For instance, the reaction of 1-(R-ethynyl)-9,10-anthraquinones with acetamidine (B91507) or benzamidine (B55565) in refluxing n-butanol can lead to the formation of 7H-dibenzo[de,h]quinolin-7-one derivatives. These reactions proceed through a sequence of addition, elimination, and cyclization steps. nih.gov The specific products formed are highly dependent on the substituent on the acetylene (B1199291) moiety and the nature of the amidine used. nih.gov For example, reactions with acetamidine tend to yield 2-R-7H-dibenzo[de,h]quinolin-7-ones, while benzamidine can lead to more complex structures like 2-R-3-aroyl-7H-dibenzo[de,h]quinolin-7-ones. nih.gov

Another strategy involves the endo-cyclization of substituted amino-anthracene-9,10-dione derivatives. The synthesis of anthra[1,2-d] researchgate.netnih.govnih.govtriazine-4,7,12(3H)-triones has been achieved through the sequential conversion of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid into corresponding amides, followed by cyclization using sodium nitrite (B80452) in acetic acid. researchgate.net This method effectively fuses a triazine ring system onto the anthraquinone framework. researchgate.net

Furthermore, derivatives of anthracene-1,4-diones can undergo cyclization to form thiazole (B1198619) rings. The treatment of N-substituted 2-(methylamino)anthracene-1,4-diones with sulfur monochloride (S₂Cl₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in chlorobenzene (B131634) results in the formation of 2,3-dihydroanthra[2,3-d] researchgate.netnih.govthiazole-4,11-diones in moderate to high yields. researchgate.net This reaction demonstrates the fusion of a five-membered heterocyclic ring containing sulfur and nitrogen to the anthracene core. researchgate.net

The table below summarizes key research findings on these cyclization and ring fusion reactions.

| Starting Material | Reagents | Product | Research Focus |

| 1-(R-ethynyl)-9,10-anthraquinones | Acetamidine, CuI, K₂CO₃, n-butanol | 2-R-7H-dibenzo[de,h]quinolin-7-ones | Cascade reaction involving addition, elimination, and cyclization to form a fused quinolinone system. nih.gov |

| 1-(R-ethynyl)-9,10-anthraquinones | Benzamidine, CuI, K₂CO₃, n-butanol | 2-R-3-aroyl-7H-dibenzo[de,h]quinolin-7-ones | Multichannel reactivity leading to the formation of diverse polycyclic heterocycles fused to the anthraquinone core. nih.gov |

| Amides of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | Sodium nitrite, acetic acid | Anthra[1,2-d] researchgate.netnih.govnih.govtriazine-4,7,12(3H)-triones | Endo-cyclization to fuse a triazine ring onto the anthraquinone structure, creating novel antistaphylococcal agents. researchgate.net |

| N-substituted 2-(methylamino)anthracene-1,4-diones | S₂Cl₂, DABCO, chlorobenzene | 2,3-Dihydroanthra[2,3-d] researchgate.netnih.govthiazole-4,11-diones | Synthesis of fused thiazole-dione systems through reaction with a sulfurizing agent and a base. researchgate.net |

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of this compound and its derivatives from reaction mixtures are essential steps to ensure the chemical integrity and purity of the final products. A variety of standard and advanced chromatographic and non-chromatographic techniques are employed, tailored to the specific properties of the target compound and the impurities present.

Chromatographic Methods are widely utilized for the separation of anthracene-9,10-dione derivatives.

Column Chromatography: This is a fundamental technique used for purification. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like pentane (B18724) and dichloromethane (B109758) or petroleum ether and ethyl acetate. kcl.ac.ukmdpi.com The polarity of the solvent system is adjusted to achieve optimal separation of the desired compound from byproducts and unreacted starting materials. kcl.ac.ukmdpi.com

Flash Column Chromatography: A variation of column chromatography that uses pressure to increase the flow rate of the solvent, allowing for faster and more efficient separations. mdpi.com

Reverse Phase Chromatography: This technique is employed for the purification of more polar anthraquinone derivatives. It uses a nonpolar stationary phase and a polar mobile phase, such as a mixture of water (often with 0.1% formic acid) and methanol. kcl.ac.uk

Non-Chromatographic Methods also play a crucial role in the isolation and purification process.

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent (e.g., acetone) and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor. nih.gov

Solvent Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. For instance, crude anthraquinone can be purified by extraction with organic solvents like monochlorobenzol, which has a selective solvent action for many impurities while only slightly dissolving the anthraquinone itself. google.com

Filtration and Washing: After a reaction, the solid product is often isolated by filtration. The collected solid is then washed with various solvents to remove residual impurities. For example, a filtrate might be washed with a saturated brine solution to remove water-soluble impurities. google.com The purified precipitate is then typically washed with water and dried. researchgate.net

Drying and Solvent Removal: After extraction or washing, the organic layer containing the product is dried over an anhydrous drying agent, such as magnesium sulfate, to remove any residual water. google.com The solvent is then removed, often under reduced pressure (e.g., by rotary evaporation), to yield the purified compound. google.com

The table below details various purification techniques applied in the synthesis of anthracene-9,10-dione and its derivatives.

| Purification Technique | Details | Application Example |

| Column Chromatography | Stationary phase: Silica gel. Mobile phase: Varies, e.g., toluene, ethyl acetate. nih.gov | Isolation of 7H-dibenzo[de,h]quinolin-7-ones and other heterocyclic derivatives of anthraquinone. nih.govkcl.ac.uk |

| Reverse Phase Chromatography | Mobile phase: Water with 0.1% formic acid/Methanol gradient. | Purification of polar anthraquinone derivatives, such as those with catechol substituents. kcl.ac.uk |

| Recrystallization | The crude product is dissolved in a hot solvent (e.g., acetone) and crystallized upon cooling. | Final purification step for solid anthracene chalcone (B49325) derivatives. nih.gov |

| Solvent Extraction | Using a solvent (e.g., monochlorobenzol) that preferentially dissolves impurities over the target compound. google.com | Removal of oxidation byproducts and other hydrocarbons from crude anthraquinone. google.com |

| Filtration and Washing | The solid product is filtered, washed with water, and dried in air. researchgate.net The filtrate is washed with saturated brine. google.com | Isolation of crude products from the reaction mixture and removal of water-soluble impurities. researchgate.netgoogle.com |

| Drying and Solvent Removal | The organic solution is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. google.com | Final step to obtain the solid, solvent-free 9,10-anthraquinone product. google.com |

Advanced Spectroscopic and Analytical Research Techniques

Spectroscopic Characterization Methodologies for Anthracene-9,10-diones

The analysis of anthracene-9,10-diones, commonly known as anthraquinones, is well-established, utilizing a suite of spectroscopic tools to probe the molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for the unambiguous identification and structural elucidation of these compounds. csp.edunist.gov

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-(Methylamino)anthracene-9,10-dione. csp.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed. csp.edunih.govwikipedia.org

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the methylamino group, and the protons of the methyl group.

The aromatic region of the spectrum would be complex due to the various protons on the anthracene (B1667546) skeleton. For the unsubstituted parent compound, 9,10-anthracenedione, the protons on the outer rings appear as two multiplets, typically around 8.3 ppm and 7.8 ppm. chemicalbook.com The introduction of the methylamino group at the 2-position breaks this symmetry, leading to more complex splitting patterns for the seven aromatic protons. The electron-donating nature of the amino group would be expected to shift the signals of adjacent protons to a higher field (lower ppm values).

The proton of the secondary amine (N-H) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The three protons of the methyl group (-CH₃) would typically appear as a sharp singlet or a doublet if coupled to the N-H proton, in the upfield region of the spectrum.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (H on anthracene core) | 7.5 - 8.5 | Multiplets (m) |

| Amine (N-H) | Variable, broad | Singlet (s, broad) |

| Methyl (N-CH₃) | 2.8 - 3.2 | Singlet (s) or Doublet (d) |

Note: This table presents expected values based on typical chemical shifts for similar functional groups and the parent anthraquinone (B42736) structure.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom.

The two carbonyl carbons (C=O) of the quinone system are the most deshielded and would appear at the lowest field, typically in the range of 180-190 ppm. researchgate.net The parent anthracene molecule shows signals for its aromatic carbons around 125-132 ppm. chemicalbook.com In this compound, the fourteen aromatic carbons would have characteristic shifts in this region, with the carbon atom directly bonded to the nitrogen (C2) being significantly shifted due to the substituent effect. The methyl carbon of the amino group is the most shielded and would appear at the highest field, generally between 30-40 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Aromatic (C on anthracene core) | 110 - 150 |

| Methyl (N-CH₃) | 30 - 40 |

Note: This table presents expected values based on typical chemical shifts for similar functional groups and related anthracene structures. researchgate.netrsc.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. nist.gov

For this compound (C₁₅H₁₁NO₂), the calculated molecular weight is approximately 237.25 g/mol . nih.govnist.gov Therefore, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 237.

The fragmentation pattern can help confirm the structure. Common fragmentation pathways for anthraquinones involve the sequential loss of carbon monoxide (CO) molecules. researchgate.netnist.gov Therefore, fragment ions at m/z = 209 (M-CO)⁺ and m/z = 181 (M-2CO)⁺ might be observed. Other potential fragmentations could include the loss of the methyl group, leading to a peak at m/z = 222 (M-CH₃)⁺.

| m/z Value | Proposed Fragment | Description |

| 237 | [C₁₅H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 222 | [C₁₄H₈NO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 209 | [C₁₄H₁₁NO]⁺ | Loss of carbon monoxide (CO) |

| 181 | [C₁₃H₁₁N]⁺ | Loss of two carbon monoxide (2CO) molecules |

Note: This table outlines plausible fragmentation patterns based on the structure of the compound and known fragmentation of anthraquinones. researchgate.netnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. csp.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the quinone moiety, which typically appear as a strong band in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a moderate peak around 3300-3500 cm⁻¹. Other significant absorptions include C-N stretching, aromatic C=C stretching, and aromatic C-H bending vibrations. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl (C=O) | Stretch | 1650 - 1680 |

| Aromatic C=C | Stretch | 1580 - 1620 |

| C-N | Stretch | 1250 - 1350 |

Note: This table lists characteristic IR absorption frequencies for the principal functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced Optical Spectroscopic Studies

Advanced optical spectroscopic studies, such as UV-Visible and fluorescence spectroscopy, are used to investigate the electronic properties of molecules. For amino-substituted anthracene-9,10-diones, these techniques are particularly revealing. The methylamino group acts as an auxochrome, a group that modifies the ability of a chromophore to absorb light. This results in a significant shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the parent anthraquinone molecule.

This shift is responsible for the distinct color of the compound. Such compounds often exhibit interesting photophysical properties, including fluorescence. researchgate.net Some aminoanthraquinone derivatives have been investigated as selective colorimetric sensors, where interactions with other substances, such as metal ions, can lead to remarkable color changes, further highlighting the utility of optical spectroscopy in studying these molecules. researchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

The electronic absorption and emission spectra of amino-substituted anthraquinones, such as this compound, are characterized by distinct bands that correspond to various electronic transitions within the molecule. While specific data for the methylamino derivative is not extensively documented in publicly accessible literature, valuable insights can be drawn from the closely related compound, 2-amino-9,10-anthraquinone.

The absorption spectra of these compounds are influenced by the solvent polarity. In non-polar solvents, the spectra typically exhibit well-defined vibronic structures, which are characteristic of transitions to a locally excited (LE) state. As the solvent polarity increases, a broad, structureless band often emerges at longer wavelengths. This is attributed to an intramolecular charge transfer (ICT) transition, where the amino group acts as an electron donor and the anthraquinone core as an electron acceptor.

The emission spectra, or fluorescence, also demonstrate significant solvent dependency. In low-polarity solvents, 2-amino-9,10-anthraquinone displays unusually high fluorescence quantum yields and lifetimes. chromatographyonline.com However, in medium to high polarity solvents, a noticeable Stokes' shift (the difference between the absorption and emission maxima) is observed, indicative of a more polar excited state, consistent with the formation of an ICT state. chromatographyonline.com This behavior suggests a change in the molecular geometry upon excitation, facilitating charge separation.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |

|---|---|---|---|---|

| Cyclohexane | 405 | 520 | 0.12 | 3.5 |

| Benzene (B151609) | 420 | 545 | 0.08 | 2.8 |

| Acetonitrile (B52724) | 435 | 590 | 0.01 | 0.5 |

| Methanol | 440 | 610 | 0.005 | 0.3 |

Note: The data presented is for 2-amino-9,10-anthraquinone and serves as an illustrative example of the expected spectroscopic behavior for this compound.

Photophysical Behavior and Excited State Dynamics

The photophysical behavior of this compound is governed by the dynamics of its excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From this state, it can return to the ground state (S₀) via several pathways, including fluorescence and non-radiative decay. Alternatively, it can undergo intersystem crossing to a triplet state (T₁).

The triplet states of aminoanthraquinones have been studied using techniques such as pulse radiolysis. The lowest triplet state of 2-aminoanthraquinone (B85984) is characterized as having a charge-transfer nature, which results in a longer lifetime in non-polar solvents like benzene compared to the unsubstituted anthraquinone. This extended lifetime makes it more susceptible to quenching by oxygen. The triplet-triplet absorption spectra for these compounds typically show broad absorption bands in the visible region.

In the presence of a suitable electron or hydrogen donor, the excited triplet state of anthraquinones can undergo photoreduction. This process leads to the formation of a semiquinone radical anion or a semiquinone radical. The formation of these radical species can be monitored by transient absorption spectroscopy, as they exhibit characteristic absorption bands. The efficiency of photoreduction is dependent on the nature of the substituent on the anthraquinone core, the solvent, and the concentration of the reducing agent. For aminoanthraquinones, the charge-transfer character of the lowest triplet state can influence the mechanism and efficiency of these photoreduction processes.

Chromatographic and Separation Techniques in Research

Chromatographic techniques are indispensable for the purification, isolation, and analysis of this compound in research and industrial settings. These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of anthraquinone derivatives. researchgate.net It offers high resolution, sensitivity, and speed. For compounds like this compound, reversed-phase HPLC is a common approach.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to optimize the separation. The addition of modifiers such as acids (e.g., formic acid or phosphoric acid) can improve peak shape and resolution. chromatographyonline.com Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm or 435 nm |

| Injection Volume | 10 µL |

Other Advanced Separation Methods

Beyond conventional HPLC, several other advanced separation techniques can be applied to the analysis and purification of substituted anthraquinones.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This technique can be advantageous for the separation of thermally labile or non-volatile compounds. For anthraquinone derivatives, SFC can offer rapid separations with reduced organic solvent consumption compared to HPLC. chromatographyonline.com The selectivity in SFC can be tuned by altering pressure, temperature, and the composition of co-solvents.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates analytes based on their electrophoretic mobility in an electric field. For charged or ionizable compounds, Capillary Zone Electrophoresis (CZE) is employed. Neutral compounds, such as some anthraquinone derivatives, can be separated using Micellar Electrokinetic Chromatography (MEKC), where a surfactant is added to the buffer to form micelles that act as a pseudo-stationary phase. kapillarelektrophorese.comnih.gov CE methods are characterized by very high separation efficiencies and low sample and reagent consumption.

Applications in Materials Science and Advanced Technology

Dyes and Pigments Research

The investigation of 2-(methylamino)anthracene-9,10-dione in the field of coloration is rooted in the broader class of anthraquinone (B42736) dyes, which are known for their vibrant colors and excellent stability. Research in this area focuses on the synthesis of new coloring agents, understanding the structure-property relationships that govern their color, and modifying materials to enhance their dyeing characteristics.

Development of Anthraquinone-Based Coloring Agents

Amino- and diaminosubstituted 9,10-anthracenediones are fundamental structures in the synthesis of a wide array of dyes and pigments. biointerfaceresearch.com The synthesis of these dyes often begins with anthraquinone, which is then functionalized through nitration or sulfonation, followed by the substitution of these groups with amines. wikipedia.org Specifically, 2-aminoanthraquinone (B85984) serves as a key intermediate in the industrial production of various anthraquinone dyes and pigments. nih.gov The introduction of a methylamino group at the 2-position of the anthraquinone skeleton is a strategic modification aimed at tuning the electronic and, consequently, the coloristic properties of the resulting dye. While detailed synthetic routes specifically for this compound as a commercial dye are not extensively documented in publicly available literature, the general principles of anthraquinone dye synthesis suggest that it can be prepared from 2-aminoanthraquinone.

Influence of Substitution on Chromatic Properties

The color of anthraquinone dyes is profoundly influenced by the nature and position of substituents on the aromatic core. Anthraquinone itself is colorless, but the introduction of electron-donating groups, such as amino or hydroxyl groups, leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in colored compounds. wikipedia.org The methylamino group (-NHCH₃) is an electron-donating group, and its presence on the anthraquinone structure is expected to produce color.

Theoretical and experimental studies on substituted anthraquinones have provided insights into how the substitution pattern affects the chromatic properties. Generally, the introduction of an amino group at the 2-position results in a noticeable color change. uclouvain.beresearchgate.net The specific impact of the methyl group on the nitrogen atom, as in this compound, further modulates the electronic properties and, therefore, the color.

The position of the substituent is also critical. Studies have shown that the bathochromic shift is often more pronounced when electron-donating groups are located at the 1- and 4-positions of the anthraquinone nucleus compared to the 2-position. nii.ac.jp This is attributed to the different degrees of intramolecular charge transfer between the substituent and the carbonyl groups of the anthraquinone core.

Table 1: Comparison of Calculated Absorption Maxima (λmax) for Substituted Anthraquinones

| Compound | Substitution Position | Substituent | Calculated λmax (nm) |

| 9,10-anthraquinone | - | - | Colorless |

| 2-hydroxy-9,10-anthraquinone | 2 | -OH | 368 |

| 1-hydroxy-9,10-anthraquinone | 1 | -OH | 402 |

| 2-amino-9,10-anthraquinone | 2 | -NH₂ | 440 |

| 1-amino-9,10-anthraquinone | 1 | -NH₂ | 475 |

This table is generated based on data from a theoretical investigation of substituted anthraquinone dyes and illustrates the effect of substituent type and position on the absorption wavelength. uclouvain.be

Material Modification for Improved Dye Performance (e.g., coating)

To enhance the practical utility of anthraquinone dyes, various material modification techniques are employed. One notable example is the application of coatings to improve the performance of the dye. For instance, in the context of colored smoke formulations, the smoke-producing properties of 1-(methylamino)anthraquinone (B172537) (Disperse Red 9) can be enhanced by coating the dye particles with an inert material like an epoxy resin. wikipedia.org While this example pertains to the 1-isomer, similar principles of encapsulation and coating can be applied to this compound to improve its dispersion, thermal stability, and compatibility with various matrices. Such modifications are crucial for applications in plastics, textiles, and other advanced materials where the dye's performance is dependent on its physical form and interaction with the surrounding medium.

Photoresponsive Materials and Optical Applications

The inherent photochemical properties of the anthraquinone scaffold make its derivatives, including this compound, candidates for the development of photoresponsive materials. These materials can change their properties upon exposure to light, enabling applications in molecular switches, sensors, and photopolymerization.

Molecular Switches and Sensors

Anthraquinone derivatives have been investigated as molecular switches, where their electronic state can be reversibly altered by an external stimulus, such as light or a change in redox potential. nih.govresearchgate.net This switching capability is often based on the reversible reduction and oxidation of the quinone moiety, which can lead to significant changes in the molecule's conjugation and, consequently, its optical and electronic properties. researchgate.net For example, an anthraquinone-based molecular wire has been synthesized that can be switched between a low-conductance "off" state and a high-conductance "on" state through a two-electron redox reaction. researchgate.net

Furthermore, aminoanthraquinone derivatives have shown promise as sensors. For instance, thin films of 2-aminoanthraquinone have been utilized in the fabrication of humidity and temperature sensors. mdpi.com The sensing mechanism relies on the changes in the material's capacitance and resistance in response to varying humidity and temperature. mdpi.com The presence of the methylamino group in this compound could potentially modulate these sensing properties, offering opportunities for the development of new sensory devices. The interaction of the amino group with analytes can lead to changes in the photophysical properties of the molecule, such as fluorescence, which can be harnessed for sensing applications. nih.gov

Photoinitiators for Polymerization Processes

Amino-substituted anthraquinones have been identified as effective photoinitiators for cationic polymerization. biointerfaceresearch.comresearchgate.net These compounds, when exposed to light of a suitable wavelength, can generate reactive species that initiate the polymerization of monomers like epoxides and vinyl ethers. biointerfaceresearch.comgoogle.com Research has shown that 1-amino-, 1-(methylamino)-, and 1-(benzamido)-9,10-anthracenediones exhibit properties of cationic photoinitiators for the polymerization of epoxy monomers and divinyl ether under the influence of LEDs. biointerfaceresearch.com

While this finding is specific to the 1-isomer, the underlying photochemical mechanism suggests that this compound could also possess photoinitiating capabilities. The process typically involves the photo-induced generation of a strong acid, which then protonates the monomer, initiating the polymerization chain reaction. google.com The efficiency of this process is dependent on the photophysical and electrochemical properties of the anthraquinone derivative. The ability of aminoanthraquinones to act as photoinitiators opens up possibilities for their use in UV curing applications, such as in coatings, adhesives, and 3D printing.

Chemical Sensors and Biosensor Development

The anthracene-9,10-dione structure serves as an effective chromogenic moiety in molecular sensors. researchgate.netresearchgate.net By functionalizing the core with various appendages containing nitrogen atoms, such as arylamines and alkylamines, researchers have developed receptors that exhibit selective interactions with heavy metal ions. researchgate.net These binding events result in a distinct color change, visible to the naked eye, which is associated with a significant shift in the maximum absorption wavelength (λmax), enabling both qualitative and quantitative detection. researchgate.netresearchgate.net

Electrochemical biosensors are analytical devices that pair a biological recognition element with an electrochemical transducer to detect specific analytes. nih.gov In sensors based on anthracene-9,10-dione derivatives, the sensing mechanism often relies on the interaction between the analyte (e.g., a metal ion) and the nitrogen-containing functional groups on the anthraquinone structure. researchgate.netresearchgate.net

For example, the addition of copper(II) ions to certain chromogenic sensors based on 1-aminoanthracene-9,10-dione causes deprotonation at an aryl NH group. researchgate.net This event alters the internal charge transfer (ICT) characteristics of the molecule, leading to a dramatic color change from red to blue and a large shift in the absorption spectrum. researchgate.net This change in the electronic state of the molecule can be measured spectrophotometrically or via electrochemical methods to quantify the analyte. The design of these sensors can be finely tuned by modifying the number and type of nitrogen atoms to control selectivity towards different ions. researchgate.net

Derivatives of anthracene-9,10-dione have demonstrated high selectivity and sensitivity for various environmentally and biologically important ions. Molecular receptors based on 1-aminoanthracene-9,10-dione have been synthesized to selectively bind with ions such as Cu²⁺, Ni²⁺, and Co²⁺. researchgate.net Another study reported a series of 9,10-anthraquinone derivatives that act as ionophores in lead-selective polymeric membrane electrodes. researchgate.net One such sensor for lead(II) ions exhibited a robust response over a wide concentration range (1.0 × 10⁻⁶ to 1.0 × 10⁻¹ M) with a low detection limit of 6.7 × 10⁻⁷ M. researchgate.net This sensor also featured a rapid response time of approximately 2 seconds and a long operational lifetime of 120 days, demonstrating its practicality for applications like direct lead determination in wastewater samples. researchgate.net

Performance of Anthracene-9,10-dione-Based Ion Sensors

| Target Analyte | Sensor Type | Detection Limit | Response Time | Key Feature |

|---|---|---|---|---|

| Cu²⁺, Ni²⁺, Co²⁺ | Chromogenic Molecular Sensor | Not specified | Not specified | Selective binding and color change |

| Pb²⁺ | Polymeric Membrane Electrode | 6.7 x 10⁻⁷ M | ~2.0 seconds | High selectivity and long lifetime (120 days) |

Energy Storage Systems

The ability of the anthraquinone core to undergo reversible redox reactions makes it a highly attractive candidate for active materials in energy storage devices. ontosight.airesearchgate.net This property is central to its application in both redox flow batteries and supercapacitors.

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are among the most studied anolyte (negative electrolyte) materials. researchgate.netresearchgate.net By introducing solubilizing groups, such as quaternary ammoniums, researchers have developed water-soluble anthraquinone molecules suitable for pH-neutral AORFBs, which are less corrosive and costly than acidic or alkaline systems. rsc.org

One such molecule, BDEAQCl₂, displayed a highly negative redox potential of -0.554 V (vs. SHE) in a neutral aqueous electrolyte, along with rapid electrochemical kinetics and high water solubility. rsc.org When paired with a potassium ferrocyanide catholyte, a flow battery using this anolyte achieved an open-circuit voltage of approximately 1.04 V. rsc.org Another derivative, DCDHAQ, demonstrated a very high volumetric capacity of 40.2 A h L⁻¹ at pH 14 and a low capacity fade rate of 0.03% per day when used in a full cell. rsc.org These findings underscore the potential of molecularly engineered anthraquinones to create stable, high-performance electrolytes for AORFBs. rsc.org

Characteristics of Anthraquinone Derivatives in Aqueous Redox Flow Batteries

| Compound | Role | Redox Potential (vs. SHE) | Key Performance Metric | Operating pH |

|---|---|---|---|---|

| BDEAQCl₂ | Anolyte | -0.554 V | Open-circuit voltage: ~1.04 V | Neutral |

| DCDHAQ | Anolyte | Not specified | Volumetric capacity: 40.2 A h L⁻¹ | 14 (Alkaline) |

In supercapacitors, anthraquinone derivatives can be used to modify electrode materials like graphene, enhancing their energy storage capacity. researchgate.net While materials such as graphene hydrogels primarily store charge via an electric double-layer capacitance mechanism, covalently grafting anthraquinone molecules onto their surface introduces an additional charge storage mechanism known as pseudocapacitance, which arises from fast and reversible faradaic reactions. researchgate.net

For example, an electrode made from a graphene hydrogel modified with 2-aminoanthraquinone (AAQ) moieties exhibited a high specific capacitance of 258 F g⁻¹ at a discharge current density of 0.3 A g⁻¹, a significant increase compared to the pure graphene hydrogel (193 F g⁻¹). researchgate.net The AAQ-modified electrode also showed excellent rate capability and a long cycle life. researchgate.net A similar approach using 9-anthracene carboxylic acid to modify electrochemically exfoliated graphene resulted in a material with a high specific capacitance of 577 F g⁻¹ in a 1 M H₂SO₄ electrolyte. rsc.org These studies demonstrate that incorporating anthraquinone structures is an effective strategy for boosting the performance of carbon-based supercapacitor electrodes. researchgate.netrsc.org

Performance of Anthracene (B1667546)/Anthraquinone-Modified Supercapacitor Electrodes

| Electrode Material | Specific Capacitance | Electrolyte | Key Feature |

|---|---|---|---|

| 2-Aminoanthraquinone-grafted Graphene Hydrogel | 258 F g⁻¹ | Not specified | Enhanced pseudocapacitance |

| 9-Anthracene Carboxylic Acid-modified Graphene | 577 F g⁻¹ | 1 M H₂SO₄ | High specific capacitance |

Research on this compound in Advanced Materials Lacks Specific Focus on Organic Semiconductor Applications

While the broader class of anthracene derivatives has garnered significant interest within the scientific community for its potential in materials science, specific research into the application of this compound as an organic semiconductor or in molecular electronics appears to be limited. Extensive searches for detailed research findings and specific data on the electronic properties of this particular compound have not yielded substantial results.

Anthracene and its derivatives are well-known for their applications in various fields, including the development of organic semiconductors. ontosight.ai These compounds are often investigated for their charge transport properties and potential use in devices like organic field-effect transistors (OFETs). For instance, studies on other anthracene derivatives have reported on their synthesis and characterization for such applications.

Research into related compounds, such as 2-aminoanthracene-9,10-dione, has explored their optical and electrical properties. For example, thin films of 2-aminoanthracene-9,10-dione have been prepared and their optical absorption and dispersion properties have been analyzed for potential photodetector applications. This research highlights the interest in the electronic characteristics of functionalized anthracene-9,10-dione structures.

Furthermore, the photoconductivities of various substituted anthracenes have been a subject of investigation. These studies aim to understand how different functional groups attached to the anthracene core influence their electronic behavior. However, these studies have not specifically included this compound.

While the foundational structure of this compound suggests potential for interesting electronic and semiconducting properties, the lack of specific research reports and experimental data prevents a detailed analysis of its performance in organic semiconductor materials and molecular electronics. Further focused research would be necessary to elucidate its specific characteristics and potential applications in these advanced technological fields.

Environmental Fate and Degradation Research

Biodegradation Studies of Anthraquinone (B42736) Dyes

Biological methods for the degradation of anthraquinone dyes are considered cost-effective and environmentally friendly alternatives to chemical methods. nih.gov Microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade these complex structures. nih.govresearchgate.net

The microbial degradation of anthraquinone dyes is a complex process that often involves a combination of biosorption, bioaccumulation, and enzymatic breakdown. researchgate.netekb.eg The initial step is frequently the adsorption of the dye molecules onto the surface of the microbial cells. nih.govekb.eg Following adsorption, the breakdown of the dye structure is carried out by various enzymes.

Bacterial degradation is often a reductive process where the conjugated bonds of the chromophore are catalytically cleaved by reductases. nih.gov This initial breakdown leads to the formation of less complex aromatic hydrocarbons, which can be further mineralized to carbon dioxide and water, typically under aerobic conditions. nih.gov Many bacterial strains require additional carbon and nitrogen sources to co-metabolize the dyes, as the dye molecule itself may not serve as the sole source of these nutrients. nih.gov The efficiency of degradation can vary significantly between different microbial strains and is influenced by environmental conditions such as pH, temperature, and the presence of oxygen. frontiersin.orgnitrkl.ac.in For instance, anaerobic conditions are often more effective for the initial decolorization step, while subsequent degradation of the aromatic intermediates is more efficient under aerobic conditions. frontiersin.org

Fungi, particularly white-rot fungi, are also effective in degrading anthraquinone dyes through the action of extracellular ligninolytic enzymes like laccases and peroxidases. nih.gov These enzymes are non-specific and can degrade a wide range of recalcitrant organic pollutants. nih.gov

| Microbial Degradation Parameter | Description |

| Initial Step | Adsorption of dye molecules onto the microbial cell surface. nih.govekb.eg |

| Primary Mechanism | Enzymatic reduction and cleavage of the anthraquinone structure. nih.gov |

| Key Enzymes | Reductases, Laccases, Peroxidases. nih.govnih.gov |

| Influencing Factors | pH, temperature, oxygen levels, availability of co-substrates. frontiersin.orgnitrkl.ac.in |

| Metabolic Requirement | Often requires co-metabolism with additional carbon and nitrogen sources. nih.gov |

The identification of intermediate and final degradation products is crucial for understanding the degradation pathway and assessing the detoxification of the dye. High-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques used for this purpose. nih.gov

For example, studies on the degradation of the anthraquinone dye Reactive Blue 4 by aerobic bacterial granules identified major metabolites such as 4-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid and 2-(4,6-dichloro-1,3,5-triazin-2-ylamino)-4-aminophenol. nih.gov This suggests that the initial steps of degradation involve the cleavage of substituent groups from the parent anthraquinone structure. The anthraquinone ring itself is then progressively broken down into smaller molecules. nih.gov In the degradation of other anthraquinone dyes, simpler aromatic compounds like phthalic acid and benzoic acid have been identified as intermediates. researchgate.net

Photocatalytic Degradation Processes

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to break down organic pollutants in the presence of light. This method has been shown to be effective for the mineralization of anthraquinone dyes. researchgate.netdntb.gov.ua

Titanium dioxide (TiO₂) in its anatase form is one of the most widely used photocatalysts due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. researchgate.netnih.govmdpi.com Nanostructured forms of TiO₂, such as nanoparticles and nanotubes, offer a high surface-area-to-volume ratio, which enhances their catalytic efficiency. researchgate.netmdpi.com These catalysts can be used as a suspension in the wastewater or immobilized on a solid support to facilitate recovery and reuse. researchgate.netmdpi.com Other materials, such as TiO₂-biochar nanocomposites, have also been developed and tested for the sonocatalytic and photocatalytic degradation of anthraquinone dyes. dntb.gov.uanih.gov

| Catalyst Type | Key Features | Application Example |

| TiO₂ Nanoparticles | High surface area, high photocatalytic activity, chemical stability. researchgate.netnih.govmdpi.com | Degradation of C.I. Acid Green 25 under UV irradiation. researchgate.net |

| Immobilized TiO₂ Nanotubes | Overcomes catalyst recovery issues, good efficiency. mdpi.com | Degradation of various organic dyes in single and multi-dye solutions. mdpi.com |

| TiO₂-Biochar Nanocomposite | Enhanced sonocatalytic and photocatalytic activity. dntb.gov.uanih.gov | Degradation of Reactive Blue 69. nih.gov |

The photocatalytic degradation of organic dyes like 2-(Methylamino)anthracene-9,10-dione is initiated when the semiconductor catalyst (e.g., TiO₂) absorbs photons with energy equal to or greater than its band gap. mdpi.com This leads to the generation of electron-hole pairs (e⁻/h⁺). mdpi.com The highly reactive holes in the valence band can directly oxidize the dye molecules adsorbed on the catalyst surface. mdpi.com

Simultaneously, the electrons in the conduction band can react with molecular oxygen to form superoxide radicals (•O₂⁻), while the holes can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). mdpi.com These reactive oxygen species (ROS) are powerful oxidizing agents that can non-selectively attack the anthraquinone dye, leading to the cleavage of the chromophoric structure and subsequent degradation into smaller organic molecules, and ultimately, mineralization to CO₂, H₂O, and inorganic ions. mdpi.comresearchgate.net

The degradation pathway can be complex. For some anthracene (B1667546) derivatives, photodegradation in the presence of air can lead to the formation of an endoperoxide, which then undergoes further decomposition. plos.orgnih.gov For complex anthraquinone dyes, the initial attack by hydroxyl radicals may lead to the cleavage of the C-N bond, separating the substituted amine groups from the main anthraquinone structure. researchgate.net

Sorption and Adsorption Phenomena

Sorption and adsorption are key processes that influence the environmental distribution and fate of dyes. Adsorption is also a widely used method for the removal of dyes from wastewater. researchgate.net The effectiveness of adsorption depends on the properties of both the dye (the adsorbate) and the adsorbent material.

Various materials have been investigated for their capacity to adsorb anthraquinone dyes, including agricultural waste products like banana peels and specially prepared materials such as activated carbon fiber. ekb.egacs.org The adsorption capacity is influenced by factors such as the initial dye concentration, temperature, and the pH of the solution. ekb.egresearchgate.net

For instance, studies on the adsorption of the anionic anthraquinone dye Acid Blue 25 onto modified banana peel showed a significant uptake capacity. acs.org Similarly, activated carbon fiber prepared from polyacrylonitrile waste demonstrated high adsorption capacities for various anthraquinone dyes, with the capacity being influenced by the ionic nature of the dye and the temperature. ekb.eg The process of adsorption can be the primary mechanism of removal or a preliminary step before biodegradation. nih.gov

| Adsorbent Material | Adsorbed Dye Example | Key Findings |

| Modified Banana Peel | Acid Blue 25 | Showed an uptake capacity of 0.215 mmol g⁻¹. acs.org |

| Polyacrylonitrile-based Activated Carbon Fiber (PAN-ACF) | Disperse Blue 56, Acid Blue 40, Reactive Blue 19 | Adsorption capacity increased with temperature; higher capacity for non-ionic disperse dyes. ekb.eg |

| Hybrid Modified Activated Carbons | Remazol Brilliant Blue R | High removal efficiency (up to 100%) at optimal pH and dosage. researchgate.net |

Wastewater Treatment Applications and Research

Research specifically detailing the wastewater treatment of this compound is limited. However, extensive studies on the treatment of other anthraquinone dyes, which share the same core chemical structure, provide significant insights into potential degradation and removal methodologies. Anthraquinone dyes are known for their recalcitrant nature due to their fused aromatic rings, making them resistant to conventional biological wastewater treatment methods. frontiersin.orgwhiterose.ac.uk Consequently, research has largely focused on advanced oxidation processes (AOPs), adsorption, and specialized biological treatments to effectively remove these compounds from textile industry effluents. doi.orgnih.gov

Advanced Oxidation Processes (AOPs) have been demonstrated as a promising technology for the degradation of anthraquinone dyes. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize complex organic molecules. semanticscholar.orgmdpi.com

One such study focused on the degradation of Disperse Red 60, an anthraquinone derivative, using a ZnO/UV/H₂O₂ based AOP. The research highlights the effectiveness of this method, achieving a 97% degradation of the dye under optimal conditions. The study systematically evaluated the influence of various parameters, including catalyst concentration, pH, and hydrogen peroxide dosage, to maximize the degradation efficiency. The treatment also resulted in a significant reduction in Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), indicating mineralization of the dye. researchgate.net

Table 1: Optimal Conditions for Disperse Red 60 Degradation using ZnO/UV/H₂O₂ AOP researchgate.net

| Parameter | Optimal Value |

| Initial Dye Concentration | Not Specified |

| ZnO Concentration | 0.6 g/L |

| H₂O₂ Dose | 0.9 mL/L |

| pH | 9.0 |

| Irradiation Time | 60 min |

| Maximum Degradation | 97% |

This interactive table summarizes the optimal parameters for the degradation of Disperse Red 60, a compound structurally related to this compound, using an advanced oxidation process.

Photocatalysis, another form of AOP, has also been extensively studied for the degradation of anthraquinone dyes. For instance, the photocatalytic degradation of Reactive Blue 19 (RB 19) using TiO₂ in the presence of various electron acceptors like H₂O₂, KBrO₃, and (NH₄)₂S₂O₈ has been investigated. The study found that complete decolorization could be achieved in just 10 minutes under optimal conditions, demonstrating the rapid and effective nature of this treatment method. ajol.info

Table 2: Decolorization Efficiency of Reactive Blue 19 using different TiO₂/UV based AOPs ajol.info

| Process | Electron Acceptor Concentration | Decolorization Efficiency (at 10 min) |

| TiO₂/UV/H₂O₂ | 30.0 mmol∙dm⁻³ | 87.79% |

| TiO₂/UV/KBrO₃ | 30.0 mmol∙dm⁻³ | Not specified, but complete decolorization achieved |

| TiO₂/UV/(NH₄)₂S₂O₈ | 30.0 mmol∙dm⁻³ | Not specified, but complete decolorization achieved |

This interactive table presents the efficiency of different advanced oxidation processes in the decolorization of Reactive Blue 19, an anthraquinone dye.

Adsorption is another widely explored method for the removal of disperse dyes from wastewater. A comparative study on the removal of Disperse Red 9, an isomer of the subject compound, from textile wastewater evaluated the effectiveness of acid-activated carbon and a polypyrrole nanocomposite as adsorbents. Such studies are crucial for developing cost-effective and efficient removal techniques, although they primarily transfer the pollutant from the liquid to a solid phase, which then requires further management. ijrdo.orgijrdo.org

Biological treatment methods, particularly those involving specialized microorganisms, have also shown potential. While conventional activated sludge systems are often ineffective against the complex structure of anthraquinone dyes, specific fungal and bacterial strains have been identified that can decolorize and degrade these compounds. frontiersin.orgnih.govnih.gov For example, white-rot fungi produce extracellular ligninolytic enzymes that can break down a wide range of aromatic pollutants, including anthraquinone dyes. nih.gov Similarly, certain bacteria have been shown to degrade these dyes under both anaerobic and aerobic conditions. nih.gov Research on the biodegradation of 1-amino-anthraquinone-2-sulfonic acid by Rhodococcus pyridinivorans demonstrated over 95% decolorization efficiency within 30 hours under optimal conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(methylamino)anthracene-9,10-dione, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves anthracene oxidation to 9,10-anthraquinone, followed by nitration/reduction or direct amination. For example, anthraquinone derivatives can react with methylamine in the presence of dehydrating agents (e.g., thionyl chloride) to form the amide intermediate, which is subsequently reduced to the amine . Optimization includes controlling reaction temperature (e.g., reflux in ethanol with acetic acid), solvent selection (e.g., dioxane for recrystallization), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Resolves substituent positions on the anthracene core (e.g., methylamino group at C2) .

- UV-Vis : Identifies π→π* transitions (λmax ~400–500 nm for anthraquinones) and charge-transfer bands .

- HPLC-MS : Confirms molecular weight and purity, with ESI-MS showing [M+H]+ peaks .

- IR : Detects amine N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (~1670 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound in various solvents?

- Methodology :

- Solubility : Use UV-Vis spectroscopy to measure saturation concentrations in polar (e.g., DMSO) and non-polar solvents. For instance, derivatives with hydrophilic side chains (e.g., methoxyethoxy groups) exhibit enhanced solubility in polar electrolytes .

- Stability : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) using HPLC to track decomposition products .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the DNA-binding mechanism of this compound derivatives?

- Methodology :

- Thermal Denaturation : Measure ΔTm (melting temperature shift) of DNA upon compound binding. A ΔTm >5°C suggests intercalation or groove binding .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by anthraquinone binding .

- Molecular Dynamics (MD) Simulations : Model interactions between the compound and DNA grooves; 2,6-disubstituted derivatives often adopt a "threading" mode, with side chains in both major and minor grooves .

Q. How do structural modifications (e.g., substituent position, chain length) influence the anticancer activity of this compound?

- Methodology :

- SAR Studies : Synthesize analogs with varying substituents (e.g., 2,6-bis(aminoalkanamido) groups) and test cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7). Derivatives with n=2 methylene spacers show superior activity due to optimal DNA groove binding .

- Kinetic Analysis : Use stopped-flow kinetics to compare association/dissociation rates (k₁/k₋₁) for DNA binding. Threading intercalators exhibit slower kinetics (k₁ ~10³ M⁻¹s⁻¹) compared to classical intercalators .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock/Vina to screen binding poses against DNA or enzymes (e.g., topoisomerase II). Energy scores (ΔG) <−7 kcal/mol indicate strong binding .

- DFT/TDDFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, phenothiazine-anthraquinone hybrids show reduced Eg (~2.5 eV) due to extended conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.